molecular formula C18H18N4O2S B2983965 N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-2-yloxy)benzamide CAS No. 1797320-31-0

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2983965
CAS No.: 1797320-31-0
M. Wt: 354.43
InChI Key: GMRNIQCNJCCNFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-2-yloxy)benzamide is a synthetic organic compound designed for research applications, incorporating a 1,3,4-thiadiazole core linked to a benzamide and pyridinyloxy moiety. The 1,3,4-thiadiazole scaffold is recognized in medicinal chemistry as a bioisostere of pyrimidine bases, which allows derivatives to interact with critical biological targets and exhibit a range of pharmacological activities . While the specific biological data for this compound is not currently published in the scientific literature, structural analogs based on the 1,3,4-thiadiazole nucleus have demonstrated significant potential in oncological research, showing cytotoxic properties against various cancer cell lines, including prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cells . The presence of the 1,3,4-thiadiazole ring is associated with mechanisms such as enzyme inhibition, particularly of targets like 15-lipoxygenase (15-LOX-1) and tubulin polymerization, which are novel pathways in anticancer drug discovery . Researchers investigating small molecule inhibitors for enzymatic or cellular assays may find this compound of interest. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-pyridin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-2-3-10-16-21-22-18(25-16)20-17(23)13-7-6-8-14(12-13)24-15-9-4-5-11-19-15/h4-9,11-12H,2-3,10H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRNIQCNJCCNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-2-yloxy)benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C16H22N6OSC_{16}H_{22}N_{6}OS with a molecular weight of 346.5 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities, and a pyridine moiety that can enhance interaction with biological targets.

Antitumor Activity

Several studies have investigated the antitumor properties of thiadiazole derivatives. For instance, a series of compounds including those with thiadiazole structures demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis and cell cycle arrest in various cancer cell lines.

Table 1: Antitumor Activity of Thiadiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis induction
Compound BMCF-78Cell cycle arrest
This compoundA549TBDTBD

Antiviral Activity

Research has also highlighted the antiviral potential of thiadiazole derivatives. Compounds similar to this compound have been shown to inhibit viral replication in vitro against various viruses including HIV and HCV.

Table 2: Antiviral Activity

Compound NameVirus TypeEC50 (µM)Mechanism of Action
Compound CHIV0.35Reverse transcriptase inhibition
Compound DHCV0.26NS5B polymerase inhibition

Case Study 1: Synthesis and Evaluation

In a study focused on synthesizing benzamide derivatives containing thiadiazole rings, researchers evaluated the biological activity of this compound. The results indicated that this compound exhibited moderate to high potency against specific cancer cell lines when compared to established chemotherapeutics.

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR study revealed that modifications on the thiadiazole and pyridine rings significantly impacted the biological activity of the derivatives. For example, substituents on the pyridine moiety enhanced binding affinity to target proteins involved in cancer progression.

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